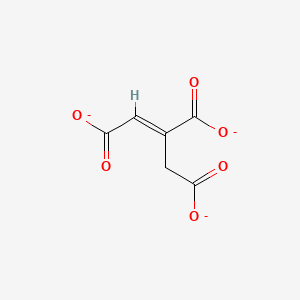
trans-Aconitate(3-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-aconitate(3-) is an aconitate(3-) that is the conjugate base of trans-aconitic acid. It has a role as a fundamental metabolite. It is a conjugate base of a trans-aconitic acid.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
1.1 Inhibition of the Tricarboxylic Acid Cycle
trans-Aconitate(3-) serves as an inhibitor of aconitase, an enzyme crucial to the tricarboxylic acid (TCA) cycle. This inhibition can affect metabolic pathways in various organisms. For example, in Aspergillus gossypii, trans-aconitate was shown to influence riboflavin production by modulating the activity of isocitrate lyase and impacting the levels of itaconate—a compound produced from cis-aconitate through decarboxylation .
1.2 Antioxidant Properties
Research has indicated that trans-aconitic acid exhibits antioxidant properties. It has been used in food and cosmetic formulations to enhance stability and prevent oxidative damage . A study highlighted its potential in scavenging free radicals, which is beneficial for maintaining product integrity in various applications .
Agricultural Applications
2.1 Role in Plant Metabolism
trans-Aconitate(3-) has been identified in various plant species, particularly in early-season forage grasses, where it contributes to metabolic processes and may influence plant growth and development . Its presence in high concentrations during specific growth phases suggests a role in nutrient cycling and plant health.
2.2 Enhancing Crop Resistance
The compound's inhibitory effects on aconitase can be leveraged to enhance crop resistance to stress conditions by modulating metabolic responses. This application could be particularly valuable in developing crops that are more resilient to environmental stressors such as drought or pathogen attack.
Industrial Applications
3.1 Synthesis of Aconitate Esters
In synthetic chemistry, trans-aconitic acid is utilized for producing aconitate esters, which have applications in polymer chemistry . These esters can serve as intermediates in the synthesis of various materials, including biodegradable plastics.
3.2 Cross-Linking Agent in Polymer Science
trans-Aconitate(3-) has been employed as a cross-linking agent for polyvinyl alcohol films, enhancing their mechanical properties and stability when used in composite materials . This application is significant for developing advanced materials with tailored properties for specific industrial uses.
Case Studies
Eigenschaften
Molekularformel |
C6H3O6-3 |
|---|---|
Molekulargewicht |
171.08 g/mol |
IUPAC-Name |
(E)-prop-1-ene-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H6O6/c7-4(8)1-3(6(11)12)2-5(9)10/h1H,2H2,(H,7,8)(H,9,10)(H,11,12)/p-3/b3-1+ |
InChI-Schlüssel |
GTZCVFVGUGFEME-HNQUOIGGSA-K |
SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Isomerische SMILES |
C(/C(=C\C(=O)[O-])/C(=O)[O-])C(=O)[O-] |
Kanonische SMILES |
C(C(=CC(=O)[O-])C(=O)[O-])C(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















